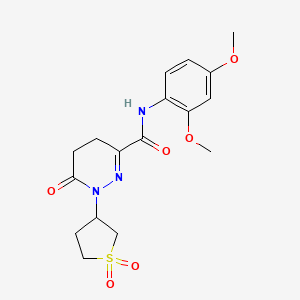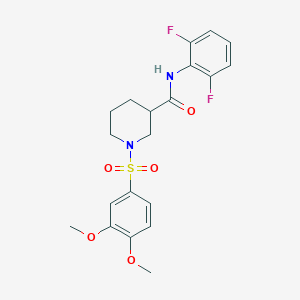![molecular formula C14H12N4O3 B14953055 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol](/img/structure/B14953055.png)
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol is a complex organic compound with a unique structure that combines elements of pyrimidine, quinoline, and dioxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of reactions including alkylation, cyclization, and imination to form the desired compound. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.
Aplicaciones Científicas De Investigación
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with nucleic acids and proteins.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol is unique due to its combination of pyrimidine, quinoline, and dioxolane rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in medicinal chemistry and materials science, where such properties are highly desirable.
Propiedades
Fórmula molecular |
C14H12N4O3 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
4-amino-9-ethyl-13,15-dioxa-3,5,9-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,10,12(16)-hexaen-6-one |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-5-8-12(16-14(15)17-13(8)19)7-3-10-11(4-9(7)18)21-6-20-10/h3-5H,2,6H2,1H3,(H2,15,17,19) |
Clave InChI |
MNBNHZTYIJQRMH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C2C(=NC(=NC2=O)N)C3=CC4=C(C=C31)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952978.png)
![7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952990.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953010.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14953011.png)


![N-[2-(2-methoxyphenoxy)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14953035.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isobutyl-1,3-thiazole-4-carboxylate](/img/structure/B14953041.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953045.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B14953049.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953051.png)
